![molecular formula C10H10N4O2 B2452734 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide CAS No. 166669-38-1](/img/structure/B2452734.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

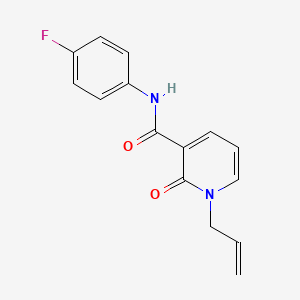

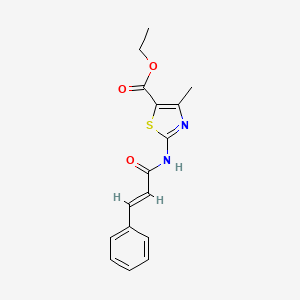

“2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide”, involves the use of various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Chemical Reactions Analysis

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Aplicaciones Científicas De Investigación

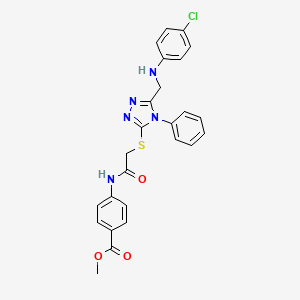

- Findings : These chromene–triazole conjugates were screened for antibacterial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as antifungal activity against A. niger and C. albicans. Six derivatives exhibited the best antimicrobial activity .

- IC50 Values : The IC50 values ranged from 15.6 to 23.9 µM, comparable to the reference drug doxorubicin .

- Effect : This compound induced apoptosis in BT-474 breast cancer cells, as observed through acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays .

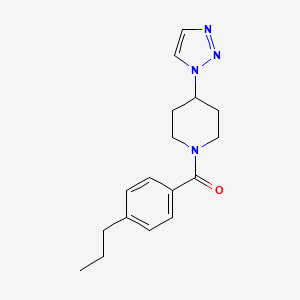

- 1,2,3-Triazoles : These compounds possess pharmacological properties such as anti-HIV, antimicrobial, anticonvulsant, and antimalarial activities .

Antimicrobial Activity

Cytotoxicity Against Cancer Cells

Apoptosis Induction

Pharmacological Properties

Synthetic Importance

Mecanismo De Acción

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Pharmacokinetics

The compound’s molecular weight of 23323 suggests that it may have favorable absorption and distribution properties

Result of Action

The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in pH regulation, potentially leading to a variety of physiological effects.

Action Environment

The environment can influence the action, efficacy, and stability of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide. For instance, the compound’s activity can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions, such as light, humidity, and temperature .

Safety and Hazards

Direcciones Futuras

Given the broad biological activities and excellent electronic properties of “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide” and similar compounds, they have significant potential in the fields of organic electronics, organic photovoltaics, and medicinal chemistry . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propiedades

IUPAC Name |

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9(15)6-16-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJFLSKSNHXUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)

![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)